5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole
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Overview
Description
“5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole” is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorobenzyl group: This step may involve nucleophilic substitution reactions.
Attachment of the thiophene ring: This can be done through cross-coupling reactions.
Addition of the tosyl group: Tosylation reactions are used to introduce the tosyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
“5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorobenzyl or tosyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole” depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors to modulate signaling pathways.
Pathways involved: The exact pathways would depend on the biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzylthio)-2-(thiophen-2-yl)-4-tosyloxazole
- 5-((2-Methylbenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole
Comparison
“5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole” is unique due to the presence of the chlorobenzyl group, which may impart distinct chemical and biological properties compared to its analogs. The chlorobenzyl group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3S3/c1-14-8-10-16(11-9-14)29(24,25)20-21(26-19(23-20)18-7-4-12-27-18)28-13-15-5-2-3-6-17(15)22/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKGAPHTVILUHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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